![molecular formula C17H16F3N5O B2506084 3-[4-({[6-(Trifluormethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazin-2-carbonitril CAS No. 2201782-56-9](/img/structure/B2506084.png)

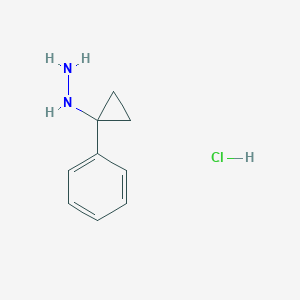

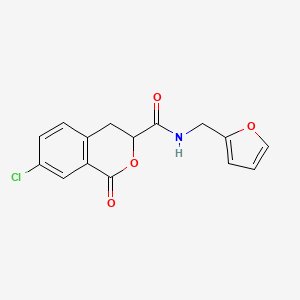

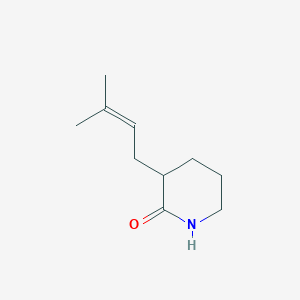

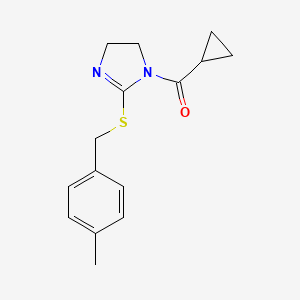

3-[4-({[6-(Trifluormethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazin-2-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

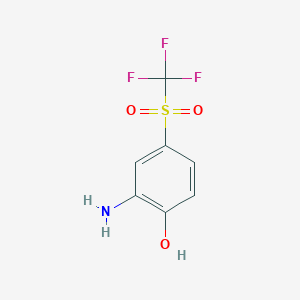

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H16F3N5O and its molecular weight is 363.344. The purity is usually 95%.

BenchChem offers high-quality 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung könnte potentiell in Suzuki–Miyaura-Kreuzkupplungsreaktionen eingesetzt werden . Diese Reaktionen werden häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt und sind bekannt für ihre milden und funktionellen Gruppen toleranten Reaktionsbedingungen .

Protodeboronierung von Pinacolboronsäureestern

Die Verbindung könnte an der Protodeboronierung von Pinacolboronsäureestern beteiligt sein . Protodeboronierung ist ein wertvoller, aber unterentwickelter Prozess, und diese Verbindung könnte zur Entwicklung neuer Methoden für diese Reaktion beitragen .

Antibakterielles Potenzial

Einige Derivate dieser Verbindung haben ein gutes antibakterielles Potenzial gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte .

Fungizide Aktivität

Die Verbindung könnte potentiell beim Design und der Synthese von Fungiziden eingesetzt werden . Die räumliche Konfiguration der an die Verbindung gebundenen Kohlenstoffatome spielt eine wichtige Rolle für ihre fungizide Aktivität .

Anti-Fibrose-Aktivität

Einige Zielverbindungen von „3-[4-({[6-(Trifluormethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazin-2-carbonitril“ haben eine bessere Anti-Fibrose-Aktivität gezeigt als einige bestehende Behandlungen . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Behandlungen für Fibrose eingesetzt werden könnte .

Organische Synthese

Organoborverbindungen, wie diese, sind hoch wertvolle Bausteine in der organischen Synthese . Sie können in eine breite Palette von funktionellen Gruppen umgewandelt werden, was sie in einer Vielzahl synthetischer Anwendungen nützlich macht .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various proteins and enzymes .

Mode of Action

Similar compounds have been known to interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to cause various molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the cellular redox state .

Cellular Effects

The effects of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and protecting against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the balance of metabolic intermediates, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical processes .

Subcellular Localization

The subcellular localization of 3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O/c18-17(19,20)14-2-1-3-15(24-14)26-11-12-4-8-25(9-5-12)16-13(10-21)22-6-7-23-16/h1-3,6-7,12H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIQXNJNJXGVID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Methyl-3-nitrophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506002.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2506006.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![2-methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2506019.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)